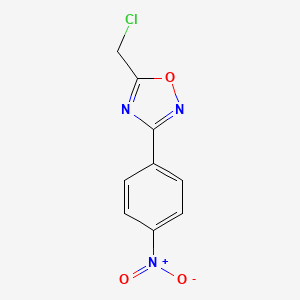

5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c10-5-8-11-9(12-16-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZJFBGPUIIFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502903 | |

| Record name | 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57611-19-5 | |

| Record name | 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. This molecule is of interest to the scientific community due to its potential applications in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of more complex bioactive molecules.

Core Synthesis Strategy

The most established and logical synthetic route for this compound involves a cyclocondensation reaction. This reaction joins two key precursors: 4-nitrobenzamidoxime and chloroacetyl chloride. The general mechanism for this well-documented transformation is the acylation of the amidoxime by the acyl chloride, followed by a cyclization step with the elimination of water to form the stable 1,2,4-oxadiazole ring.

A variety of reaction conditions can be employed for this type of synthesis. Typically, the reaction is carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct. Subsequent purification is generally achieved through recrystallization or column chromatography.

Predicted Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₆ClN₃O₃ |

| Molecular Weight | 239.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone) |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.30-8.50 (m, 4H, Ar-H), 5.10 (s, 2H, CH₂Cl) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 175.8 (C5-oxadiazole), 168.5 (C3-oxadiazole), 150.0 (Ar-C-NO₂), 132.5 (Ar-C), 129.0 (Ar-CH), 124.0 (Ar-CH), 42.0 (CH₂Cl) |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1610 (C=N), ~1520 (NO₂ asymm), ~1350 (NO₂ symm), ~1250 (C-O-N), ~750 (C-Cl) |

| Mass Spectrometry (EI) | m/z (%): 239/241 [M]⁺, 204 [M-Cl]⁺, 190 [M-CH₂Cl]⁺, 150 [O₂N-C₆H₄-CN]⁺, 120 [C₆H₄-CN]⁺ |

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound, based on established chemical principles for the formation of 1,2,4-oxadiazoles.

Synthesis of 4-nitrobenzamidoxime (Starting Material)

4-Nitrobenzamidoxime can be prepared from 4-nitrobenzonitrile and hydroxylamine.

Materials:

-

4-nitrobenzonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

Procedure:

-

A mixture of 4-nitrobenzonitrile (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium carbonate (1.5 equivalents) in aqueous ethanol is heated at reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-nitrobenzamidoxime, which can be purified by recrystallization.

Synthesis of this compound

Materials:

-

4-Nitrobenzamidoxime

-

Chloroacetyl chloride

-

Pyridine or triethylamine

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

-

To a solution of 4-nitrobenzamidoxime (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a base such as pyridine or triethylamine (1.1 equivalents) is added.

-

The mixture is cooled to 0 °C in an ice bath.

-

Chloroacetyl chloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of the target compound.

Caption: Synthetic pathway to the target compound.

A Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, incorporates several key structural features: the 1,2,4-oxadiazole core, a reactive chloromethyl group at the 5-position, and an electron-withdrawing nitrophenyl group at the 3-position. These features make it a compound of significant interest for synthetic modification and biological screening. This guide provides a consolidated overview of its known physicochemical properties, a plausible synthetic route based on established methodologies, and a look into its potential biological relevance. Due to the limited availability of extensive experimental data for this specific molecule, this paper combines reported data with predicted values and comparative information from structurally related analogs to offer a comprehensive profile.

Physicochemical Properties

Quantitative data for the target compound is limited. The following table summarizes available experimental and predicted data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type | Source |

|---|---|---|---|

| CAS Number | 57611-19-5 | Experimental | [1] |

| Molecular Formula | C₉H₆ClN₃O₃ | Calculated | [1] |

| Molecular Weight | 239.62 g/mol | Calculated | [1] |

| Melting Point | 86-88 °C | Experimental | [1][2] |

| Boiling Point | 408.1 ± 55.0 °C | Predicted | [1][2] |

| Density | 1.465 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | -3.42 ± 0.37 | Predicted | [1] |

| Appearance | Off-white to light yellow solid | Experimental |[1] |

Comparative Data of Structural Analogs

To provide context, the properties of structurally similar compounds are presented below. These include a key positional isomer (a 1,3,4-oxadiazole) and analogs where the chloromethyl or nitrophenyl groups are replaced.

Table 2: Physicochemical Properties of Structural Analogs

| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | Data Type |

|---|---|---|---|---|---|

| 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Isomer | 239.62 | 133-135 | 1.7 | Experimental (MP)[3], Predicted (LogP)[4] |

| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | Phenyl Analog | 194.62 | N/A | 2.4 | Predicted[5] |

| 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | Methyl Analog | 205.17 | N/A | 2.2 | Predicted[6] |

Experimental Protocols: Synthesis

The most established method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration reaction. The following protocol outlines a plausible route for the synthesis of this compound.

General Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Protocol

Step 1: Synthesis of 4-Nitrobenzamidoxime (Precursor)

-

Reaction Setup: To a solution of 4-nitrobenzonitrile (1.0 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated 4-nitrobenzamidoxime by filtration, wash thoroughly with water, and dry under a vacuum. This product is typically used in the next step without requiring further purification.

Step 2: Synthesis of this compound

-

Acylation: Dissolve the 4-nitrobenzamidoxime (1.0 eq.) from Step 1 in a suitable solvent such as pyridine or dioxane in a round-bottom flask.

-

Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (1.1 eq.) dropwise to the solution while stirring.

-

Intermediate Formation: Allow the reaction mixture to stir at room temperature for 2-4 hours to form the O-acyl amidoxime intermediate.

-

Cyclodehydration: Heat the reaction mixture to 80-100°C for 4-8 hours to induce cyclodehydration. Monitor the formation of the final product by TLC.

-

Work-up: After completion, cool the mixture and pour it into ice-cold water. Collect the crude solid product by filtration.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively published, derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole are widely investigated for their potential as therapeutic agents, particularly in oncology.[7] Many small-molecule anticancer agents exert their effects by inducing apoptosis (programmed cell death). A plausible mechanism of action for a compound of this class could involve the activation of the caspase cascade, a key pathway in apoptosis.

Hypothetical Apoptosis Induction Pathway

The diagram below illustrates a simplified, hypothetical signaling pathway by which a nitrophenyl-oxadiazole derivative could induce apoptosis. The compound could act at various points, such as by causing cellular stress that activates initiator caspases (like Caspase-9) or by directly or indirectly inhibiting anti-apoptotic proteins.

Caption: Hypothetical signaling pathway for apoptosis induction by a nitrophenyl-oxadiazole derivative.

This pathway represents a common mechanism for anticancer drugs and provides a logical framework for initial biological investigations of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted data and hypothetical pathways are based on available literature for related compounds and computational models, and should be confirmed by experimental validation. Always follow appropriate laboratory safety procedures when handling chemical reagents.

References

- 1. 57611-19-5 CAS MSDS (5-CHLOROMETHYL-3-(4-NITRO-PHENYL)-[1,2,4]OXADIAZOLE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 5-CHLOROMETHYL-3-(4-NITRO-PHENYL)-[1,2,4]OXADIAZOLE CAS#: 57611-19-5 [m.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. PubChemLite - 2-chloromethyl-5-(3-nitro-phenyl)-[1,3,4]oxadiazole (C9H6ClN3O3) [pubchemlite.lcsb.uni.lu]

- 5. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | C9H7N3O3 | CID 540420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

CAS Number: 57611-19-5

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound, this guide also draws upon information available for the broader class of 1,2,4-oxadiazole derivatives to provide a contextual understanding of its potential applications and mechanisms of action.

Chemical and Physical Properties

While specific, experimentally determined physicochemical properties for this compound are not extensively documented in publicly available literature, the fundamental properties can be summarized. Further, predicted values and data from isomeric compounds provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Notes |

| CAS Number | 57611-19-5 | - |

| Molecular Formula | C₉H₆ClN₃O₃[1] | - |

| Molecular Weight | 239.6 g/mol [1] | - |

| Purity | ≥98%[2] | As available from commercial suppliers. |

| Appearance | Off-white to light yellow solid | Based on supplier information. |

| Storage Conditions | Room temperature[1]; some suppliers recommend 2-8°C or -20°C for long-term storage. | Refer to supplier-specific recommendations. |

| Melting Point | 86-88 °C | Predicted value. The related isomer, 2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, has a reported melting point of 133-135 °C.[3] |

| Boiling Point | 408.1±55.0 °C | Predicted value. |

| Density | 1.465±0.06 g/cm³ | Predicted value. |

| pKa | -3.42±0.37 | Predicted value. |

Synthesis

General Experimental Protocol for the Synthesis of 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles

This protocol is a generalized procedure based on common synthetic routes for this class of compounds.

Step 1: Formation of the Amidoxime (e.g., 4-nitrobenzamidoxime)

The synthesis typically starts with the corresponding nitrile (e.g., 4-nitrobenzonitrile). The nitrile is reacted with hydroxylamine in the presence of a base such as sodium bicarbonate or potassium carbonate.

Step 2: Acylation and Cyclization

The resulting amidoxime is then acylated with a chloroacetic acid derivative, such as chloroacetyl chloride or chloroacetic anhydride, in an appropriate solvent (e.g., pyridine, THF, or dioxane). The intermediate O-acyl-amidoxime is often not isolated and is cyclized in situ or upon heating to yield the final 1,2,4-oxadiazole.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not currently published. However, the 1,2,4-oxadiazole scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4] This section summarizes the known biological activities and associated signaling pathways for the broader class of 1,2,4-oxadiazole derivatives.

The diverse biological effects of 1,2,4-oxadiazole derivatives include anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3][4][5]

Anticancer Activity

Numerous 3,5-disubstituted-1,2,4-oxadiazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

One such pathway is the RET (Rearranged during Transfection) signaling pathway . Some 1,2,4-oxadiazole derivatives have been shown to inhibit the RET enzyme, blocking downstream signaling and demonstrating potency against the proliferation of cancer cells with specific RET mutations.

Another important pathway in cancer is the Nrf2 (Nuclear Factor Erythroid 2-related factor 2) signaling pathway . This pathway plays a crucial role in protecting cells from oxidative stress. Activation of the Nrf2 pathway has been shown to have protective effects in various diseases, including cancer.

References

An In-depth Technical Guide on the Biological Activity of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a bioisostere for esters and amides, offering improved metabolic stability.[2] The presence of a 4-nitrophenyl group, a known pharmacophore in various bioactive molecules, and a reactive chloromethyl group suggests that 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole could exhibit a range of biological effects. This document explores the potential anticancer, antimicrobial, and nematicidal activities of this compound, drawing parallels from closely related chemical structures.

Predicted Biological Activities and Rationale

Based on the biological profiles of analogous compounds, this compound is predicted to possess anticancer, antimicrobial, and nematicidal properties.

-

Anticancer Activity: The presence of an electron-withdrawing nitro group on the phenyl ring of 1,2,4-oxadiazole derivatives has been associated with enhanced antitumor activity.[1] The 4-nitrophenyl moiety can contribute to the molecule's ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation.

-

Antimicrobial Activity: Oxadiazole derivatives are a well-established class of antimicrobial agents.[3][4] The heterocyclic ring system can interfere with essential microbial processes. The chloromethyl group can act as an alkylating agent, potentially reacting with nucleophilic residues in microbial enzymes and proteins, leading to their inactivation.

-

Nematicidal Activity: A structurally similar compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, has demonstrated potent nematicidal activity against the pinewood nematode Bursaphelenchus xylophilus.[5] This suggests that the 5-(chloromethyl)-1,2,4-oxadiazole scaffold is a key pharmacophore for this activity, likely through modulation of the acetylcholine receptor.[5]

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes the biological activity of closely related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives.

| Compound/Derivative Class | Biological Activity | Cell Line/Organism | Measurement | Value | Reference |

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Nematicidal | Bursaphelenchus xylophilus | LC50 | 2.4 µg/mL | [5] |

| 1,2,4-Oxadiazole-fused-imidazothiadiazole derivatives | Anticancer | A375 (Melanoma) | IC50 | 0.11 µM | [1] |

| 1,2,4-Oxadiazole-fused-imidazothiadiazole derivatives | Anticancer | MCF-7 (Breast Cancer) | IC50 | 1.47 µM | [1] |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | Anticancer | MCF-7 (Breast Cancer) | IC50 | Sub-micromolar | [1] |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | Anticancer | A549 (Lung Cancer) | IC50 | Sub-micromolar | [1] |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | Anticancer | MDA MB-231 (Breast Cancer) | IC50 | Sub-micromolar | [1] |

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of 1,2,4-oxadiazole derivatives, which can be adapted for the target compound.

A common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of amidoximes with acyl chlorides.[1]

Materials:

-

4-Nitrobenzamidoxime

-

Chloroacetyl chloride

-

Pyridine (as a catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve 4-nitrobenzamidoxime in anhydrous THF.

-

Add pyridine to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the specified time (typically 1-72 hours), monitoring the progress by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways

While the exact molecular targets of this compound are unknown, related compounds have been shown to modulate various signaling pathways.

-

Apoptosis Induction via Caspase Activation: Some 3,5-diaryl-1,2,4-oxadiazoles have been identified as apoptosis inducers through the activation of caspase-3.[6] The compound could potentially bind to and activate procaspase-3, leading to the cleavage of downstream substrates and the execution of apoptosis.

-

Modulation of Receptor Signaling: As suggested by the nematicidal activity of a similar compound, this compound might interact with neurotransmitter receptors like the acetylcholine receptor.[5] In a cancer context, 1,2,4-oxadiazole derivatives have been shown to act as modulators of G protein-coupled receptors (GPCRs) such as metabotropic glutamate receptors, and as antagonists for nuclear receptors like the Farnesoid X Receptor (FXR).[7][8]

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural features of this compound strongly suggest a promising profile as a bioactive compound with potential applications in oncology, infectious diseases, and agriculture. The presence of the 4-nitrophenyl moiety and the reactive chloromethyl group on the stable 1,2,4-oxadiazole core are key indicators of its potential efficacy.

Future research should focus on:

-

Chemical Synthesis and Characterization: The first step will be the definitive synthesis and structural confirmation of the compound.

-

In Vitro Biological Screening: A broad screening against a panel of cancer cell lines, pathogenic microbes, and nematodes is warranted to identify its primary biological activities.

-

Mechanism of Action Studies: Once a significant activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will help in optimizing the lead compound for improved potency and selectivity.

This in-depth analysis, based on the established knowledge of related compounds, provides a solid foundation and a clear roadmap for the scientific exploration of this compound as a novel therapeutic or agrochemical agent.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 4. jddtonline.info [jddtonline.info]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide

Disclaimer: As of late 2025, specific experimental data on the in vitro evaluation of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not extensively available in the public scientific literature. This technical guide has been constructed based on established methodologies for the synthesis and in vitro analysis of structurally related 1,2,4-oxadiazole derivatives. The presented data and protocols are intended to serve as a representative framework for researchers and drug development professionals interested in this specific compound.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Derivatives of this class have demonstrated significant potential as anticancer, anti-inflammatory, and enzyme inhibitory agents. The incorporation of a 4-nitrophenyl group and a chloromethyl substituent on the 1,2,4-oxadiazole ring suggests potential for biological activity, making in vitro evaluation a critical step in elucidating its therapeutic promise. This guide provides a comprehensive overview of the core methodologies and expected data presentation for the in vitro assessment of this compound.

Synthesis

The synthesis of this compound can be achieved through a well-established route for 3,5-disubstituted 1,2,4-oxadiazoles. A plausible synthetic pathway involves the reaction of 4-nitrobenzamidoxime with chloroacetyl chloride, followed by cyclization.

In Vitro Cytotoxicity Evaluation

A primary step in the in vitro evaluation of a novel compound with anticancer potential is the assessment of its cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Data Presentation

The cytotoxic activity of this compound would be quantified as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the viability of a cell population by 50%. The results are typically presented in a tabular format for clear comparison.

| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical] |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.1 |

| HeLa | Cervical Adenocarcinoma | 18.9 ± 1.5 |

| HepG2 | Hepatocellular Carcinoma | 32.1 ± 2.9 |

| Doxorubicin (Control) | - | 0.8 ± 0.1 |

Experimental Protocol: MTT Assay

The following is a detailed protocol for determining the cytotoxicity of the title compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.

-

Incubate the plates for 24 hours to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC₅₀ value.

-

Potential Signaling Pathways for Further Investigation

Should this compound demonstrate significant cytotoxic activity, further mechanistic studies would be warranted. Based on the activities of related oxadiazole derivatives, potential signaling pathways to investigate could include the induction of apoptosis or cell cycle arrest.

References

The Multifaceted Mechanisms of 1,2,4-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique physicochemical properties, including its role as a bioisostere for amide and ester groups, contribute to its metabolic stability and ability to interact with a diverse range of biological targets.[1][2] This in-depth technical guide explores the core mechanisms of action of 1,2,4-oxadiazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support ongoing research and drug development efforts.

Anticancer Activity: Targeting Key Oncogenic Pathways

1,2,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of crucial enzymes involved in cancer progression and the induction of apoptosis.

Enzyme Inhibition

A primary mode of anticancer action for this class of compounds is the targeted inhibition of kinases and other enzymes that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[3] By blocking the EGFR signaling pathway, these compounds can effectively halt the growth of cancer cells.

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition by 1,2,4-oxadiazole derivatives can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[4]

-

RET Kinase Inhibition: RET is another receptor tyrosine kinase implicated in various cancers. Specific 1,2,4-oxadiazole compounds have been shown to selectively inhibit RET kinase, offering a targeted therapeutic approach for RET-driven malignancies.

Induction of Apoptosis

Beyond enzyme inhibition, 1,2,4-oxadiazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of caspase cascades, a family of proteases that execute the apoptotic process. Studies have shown that treatment with these compounds can lead to the cleavage and activation of key executioner caspases, such as caspase-3, ultimately leading to the dismantling of the cancer cell.[5]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,2,4-oxadiazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Compound 33[1] | MCF-7 | 0.34 ± 0.025 | EGFR Inhibition |

| Compound 7a[2] | A549 | 0.18 ± 0.019 | Not specified |

| Compound 7a[2] | MCF-7 | 0.76 ± 0.044 | Not specified |

| Compound 7a[2] | DU145 | 1.13 ± 0.55 | Not specified |

| Compound 7a[2] | MDA MB-231 | 0.93 ± 0.013 | Not specified |

| Compound 7d[2] | MCF-7 | 1.78 ± 0.22 | Not specified |

| Compound 7d[2] | A549 | 1.67 ± 0.49 | Not specified |

| Compound 7d[2] | DU145 | 2.10 ± 1.09 | Not specified |

| Compound 7d[2] | MDA MB-231 | 2.34 ± 1.10 | Not specified |

| Compound 7i[2] | MCF-7 | 2.17 ± 1.66 | Not specified |

| Compound 7i[2] | A549 | 1.88 ± 0.25 | Not specified |

| Compound 7i[2] | DU145 | 2.65 ± 1.26 | Not specified |

| Compound 7i[2] | MDA MB-231 | 2.14 ± 0.94 | Not specified |

| Compound 14b[4] | 12 cancer cell lines | 0.0098 - 0.0449 | HDAC Inhibition |

| Pyridine-4-yl derivative[6] | CaCo-2 | 4.96 | Not specified |

| Pyridine-4-yl derivative[6] | DLD1 | 0.35 | Not specified |

| Dimethoxyphenyl derivative[6] | T47D | 19.40 | Not specified |

| Benzene-1,2-diol derivative[6] | PC-3 | 15.7 | Not specified |

| Imidazothiadiazole derivative 11b[7] | A375, MCF-7, ACHN | 0.11 - 2.98 | Not specified |

| Imidazothiadiazole derivative 11c[7] | A375, MCF-7, ACHN | 0.11 - 2.98 | Not specified |

| Imidazothiadiazole derivative 11j[7] | A375, MCF-7, ACHN | 0.11 - 2.98 | Not specified |

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Inflammation is a key process in many diseases, and 1,2,4-oxadiazole derivatives have shown promise as anti-inflammatory agents. Their primary mechanism in this context involves the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting these enzymes, 1,2,4-oxadiazole derivatives can effectively reduce inflammation. Some derivatives have shown selectivity for COX-2, which is advantageous as it may lead to fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Quantitative Data: Anti-inflammatory Activity

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 by selected 1,2,4-oxadiazole derivatives.

| Compound ID/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Benzoxazole analog 35[8] | - | 4.83 |

| Triazole derivative 11c[9] | - | 0.04 |

| Oxadiazole derivative 8g[9] | - | 0.05 |

| Triazole derivative 11e[9] | - | 0.06 |

| Oxadiazole derivative 8f[9] | - | 0.08 |

| Triazole derivative 11g[9] | - | 0.08 |

| Triazole derivative 11f[9] | - | 0.09 |

| Oxadiazole derivative 8e[9] | - | 0.11 |

| Triazole derivative 10a,b[9] | - | 0.11 |

Antimicrobial Activity: A Broad Spectrum of Action

1,2,4-oxadiazole derivatives have demonstrated activity against a range of microbial pathogens, including bacteria and fungi. The exact mechanisms are still under investigation but are thought to involve the disruption of essential cellular processes in the microorganisms.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected 1,2,4-oxadiazole derivatives against various microbial strains.

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| Compound 43[10] | Staphylococcus aureus | 0.15 |

| Compound 43[10] | Salmonella schottmulleri | 0.05 |

| Compound 43[10] | Pseudomonas aeruginosa | 7.8 |

| Compound 43[10] | Proteus vulgaris | 9.4 |

| Compound 43[10] | Escherichia coli | 0.05 |

| Compound 43[10] | Candida albicans | 12.5 |

| Compound 43[10] | Trichophyton mentagrophytes | 6.3 |

| Compound 43[10] | Fusarium bulbilgenum | 12.5 |

| Compound 43[10] | Mycobacterium tuberculosis | 6.3 |

| Antibiotic 58[10] | S. aureus ATCC | 4 |

| p-phenylene derivative 70[10] | Various bacteria | 8 - 16 |

| p-phenylene derivative 73[10] | Various bacteria | 8 - 32 |

| Oxadiazole derivative 7[10] | Various bacteria | 10 |

| OZE-I[11] | S. aureus strains | 4 - 16 |

| OZE-II[11] | S. aureus strains | 4 - 16 |

| OZE-III[11] | S. aureus strains | 8 - 32 |

Neuroprotective Activity: Targeting Cholinesterases

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases is a key therapeutic strategy. 1,2,4-oxadiazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Data: Cholinesterase Inhibition

The following table shows the IC50 values for the inhibition of AChE and BuChE by selected 1,2,4-oxadiazole derivatives.

| Compound ID/Reference | AChE IC50 (µM) | BuChE IC50 (µM) |

| Compound 6n[12][13] | >100 | 5.07 |

| Compound 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13b[14] | 0.0158 - 0.121 | - |

| Compound 4b[14] | - | 11.50 |

| Compound 13b[14] | - | 15 |

| Coumarin/1,2,4-oxadiazole hybrid 5u[15] | - | 8.17 |

| Coumarin/1,2,4-oxadiazole hybrid 5v[15] | - | 9.56 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,2,4-oxadiazole derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

1. Cell Seeding:

- Seed human cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

- Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[16]

2. Compound Treatment:

- Prepare stock solutions of the 1,2,4-oxadiazole derivatives in dimethyl sulfoxide (DMSO).

- Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.

- Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[16]

3. Incubation:

- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[16]

4. MTT Addition and Formazan Formation:

- After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

- Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[16]

5. Solubilization and Absorbance Reading:

- Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

1. Enzyme and Compound Preparation:

- Human recombinant COX-1 and COX-2 enzymes are used.

- Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

- The assay is typically performed in a 96-well plate format.

- The reaction mixture contains the enzyme, the test compound at various concentrations, and arachidonic acid as the substrate.

- The reaction is allowed to proceed for a specific time at a controlled temperature.

3. Detection:

- The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is quantified using a commercially available enzyme immunoassay (EIA) kit.

- The amount of PGE2 produced is inversely proportional to the inhibitory activity of the compound.

4. Data Analysis:

- The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Carrageenan-Induced Rat Paw Edema

This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.

1. Animal Preparation:

- Use adult rats of a specific strain (e.g., Wistar or Sprague-Dawley).

- Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Compound Administration:

- Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle only. A positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

3. Induction of Edema:

- One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

- Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

5. Data Analysis:

- Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Western Blotting for Apoptosis Markers

This technique is used to detect specific proteins in a sample and can be used to assess the induction of apoptosis.

1. Cell Lysis and Protein Quantification:

- Treat cancer cells with the 1,2,4-oxadiazole derivative for a specific time.

- Lyse the cells to release the proteins.

- Quantify the protein concentration in the lysates using a standard method (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

- Block the membrane to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, p53).

- Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

4. Detection:

- Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

- Detect the light signal using a CCD camera or X-ray film. The intensity of the signal corresponds to the amount of the target protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the mechanism of action of 1,2,4-oxadiazole derivatives.

Caption: EGFR Signaling Pathway Inhibition by 1,2,4-Oxadiazole Derivatives.

Caption: Intrinsic Apoptosis Pathway Induced by 1,2,4-Oxadiazole Derivatives.

Caption: General Experimental Workflow for Anticancer Evaluation.

References

- 1. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of 4-Nitrophenyl Substituted Oxadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-nitrophenyl substituted oxadiazoles. The document outlines their synthesis, biological activities, and the molecular mechanisms underlying their therapeutic potential. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the subject matter.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a 4-nitrophenyl group into the oxadiazole ring has been shown to significantly influence the biological activity of these compounds. The strong electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, impacting its interaction with biological targets. This guide explores the intricate relationship between the chemical structure of 4-nitrophenyl substituted oxadiazoles and their biological functions, providing a valuable resource for the rational design of novel therapeutic agents.

Synthesis of 4-Nitrophenyl Substituted Oxadiazoles

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles carrying a 4-nitrophenyl group typically involves multi-step reaction sequences. A common strategy begins with the conversion of 4-nitrobenzoic acid to its corresponding acid hydrazide, which then serves as a key intermediate for the construction of the oxadiazole ring.

A general synthetic workflow is depicted below:

Experimental Protocols

Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol

A common precursor for a variety of S-substituted derivatives is 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol. Its synthesis is a multi-step process starting from 4-nitrobenzoic acid.[1]

Step 1: Synthesis of Ethyl 4-nitrobenzoate

-

To a solution of 4-nitrobenzoic acid (0.1 mol) in absolute ethanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-cold water.

-

Filter the precipitated solid, wash with sodium bicarbonate solution and then with water, and dry to obtain ethyl 4-nitrobenzoate.

Step 2: Synthesis of 4-Nitrobenzoyl Hydrazide

-

Dissolve ethyl 4-nitrobenzoate (0.05 mol) in ethanol (50 mL).

-

Add hydrazine hydrate (0.1 mol) and reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath.

-

Filter the resulting solid, wash with cold ethanol, and dry to yield 4-nitrobenzoyl hydrazide.

Step 3: Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol

-

To a solution of potassium hydroxide (0.015 mol) in ethanol (50 mL), add 4-nitrobenzoyl hydrazide (0.01 mol).

-

Add carbon disulfide (0.015 mol) dropwise while stirring in an ice bath.

-

Continue stirring at room temperature for 12-16 hours.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

Biological Activities and Structure-Activity Relationship (SAR)

4-Nitrophenyl substituted oxadiazoles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence and position of the nitro group, along with other substituents on the oxadiazole ring, play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Several studies have demonstrated the antibacterial and antifungal potential of 4-nitrophenyl substituted oxadiazoles. The nitro group is often associated with enhanced antimicrobial efficacy.

Table 1: Antimicrobial Activity of 4-Nitrophenyl Substituted Oxadiazoles

| Compound ID | Structure | R | Test Organism | MIC (µg/mL) | Reference |

| 1a | 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | -NH2 | Streptococcus faecalis | 64 | [2] |

| 1b | 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | -NH2 | MSSA | 32 | [2] |

| 1c | 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | -NH2 | MRSA | 64 | [2] |

| 2a | 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivative | -SCH2-aryl | P. aeruginosa | >128 | |

| 2b | 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivative | -SCH2CH3 | S. aureus | 62.5 |

Note: Data for compounds 2a and 2b are representative and may not be from a single source.

SAR Insights for Antimicrobial Activity:

-

The presence of a 4-nitrophenyl group is often favorable for antimicrobial activity.

-

The substitution at the 2-position of the oxadiazole ring significantly influences the activity spectrum. Amino-substituted derivatives have shown notable antibacterial effects.

-

Lipophilicity, modulated by the substituents, can affect the penetration of the bacterial cell membrane.

Anti-inflammatory Activity

Certain 4-nitrophenyl substituted oxadiazoles have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of 4-Nitrophenyl Substituted Oxadiazoles

| Compound ID | Structure | R | Assay | IC50 (µM) | Reference |

| 3a | N-[5-(4-Nitro-phenyl)-[1][3][4]oxadiazol-2-yl]benzamide | -NHCO-Ph | Carrageenan-induced paw edema | - | [5][6] |

| 4a | 1,3,4-oxadiazole derivative | (4-nitrophenyl)amino-2-oxoethyl)thio | COX-2 Inhibition | 0.14 |

SAR Insights for Anti-inflammatory Activity:

-

Compounds with a 4-nitrophenyl moiety have demonstrated significant anti-inflammatory effects.

-

The nature of the substituent at the 2-position of the oxadiazole ring is critical for activity, with amide and thioether linkages showing promise.

Anticancer Activity

The anticancer potential of 4-nitrophenyl substituted oxadiazoles has been extensively studied against various cancer cell lines. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 3: Anticancer Activity of 4-Nitrophenyl Substituted Oxadiazoles

| Compound ID | Structure | R | Cell Line | IC50 (µM) | Reference |

| 5a | 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole derivative | Varies | HepG2 | 8.6 | [2] |

| 6a | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Varies | MCF-7 | 0.7 ± 0.2 | |

| 6b | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Varies | SGC-7901 | 30.0 ± 1.2 | |

| 6c | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Varies | HepG2 | 18.3 ± 1.4 |

SAR Insights for Anticancer Activity:

-

The 4-nitrophenyl group is a common feature in many potent anticancer oxadiazole derivatives.

-

Complex side chains at the 2-position, particularly those containing other heterocyclic moieties, can significantly enhance cytotoxicity against cancer cells.

Mechanism of Action and Signaling Pathways

The anticancer activity of many oxadiazole derivatives, including those with a 4-nitrophenyl substituent, is often attributed to their ability to inhibit critical signaling pathways that are frequently dysregulated in cancer. Two of the most important pathways are the EGFR and PI3K/Akt/mTOR pathways.

Inhibition of EGFR and PI3K/Akt/mTOR Signaling

The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways are central to regulating cell growth, proliferation, survival, and angiogenesis. Their aberrant activation is a hallmark of many cancers. 4-Nitrophenyl substituted oxadiazoles have been suggested to inhibit these pathways at various key nodes.

Detailed Experimental Protocols for Biological Assays

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation:

-

Prepare solutions of purified COX-1 and COX-2 enzymes in a suitable buffer.

-

Prepare a solution of the substrate, arachidonic acid.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution, a chromogenic substrate, and various concentrations of the test compound or a reference inhibitor (e.g., celecoxib).

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid solution.

-

Monitor the change in absorbance over time using a microplate reader. The rate of color development is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

-

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 4-nitrophenyl substituted oxadiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that reduces the cell viability by 50%) by plotting cell viability against the compound concentration.

-

Conclusion

4-Nitrophenyl substituted oxadiazoles represent a promising class of compounds with a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that the 4-nitrophenyl moiety is a key pharmacophore that can be strategically functionalized to enhance therapeutic efficacy. The detailed synthetic and biological testing protocols provided herein offer a practical framework for researchers in the field of drug discovery and development to design and evaluate novel oxadiazole-based drug candidates. Further investigation into the specific molecular interactions and signaling pathways modulated by these compounds will be crucial for their optimization and potential clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. ijnrd.org [ijnrd.org]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

The Rise of the 1,2,4-Oxadiazole Scaffold: A Technical Guide to Novel Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring, a five-membered heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability and its ability to act as a bioisostere for ester and amide functionalities, have positioned it as a versatile building block in the design of novel therapeutic agents. This technical guide provides an in-depth overview of recent advancements in the discovery and development of 1,2,4-oxadiazole-based compounds across various therapeutic areas, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Therapeutic Applications and Quantitative Activity

1,2,4-oxadiazole derivatives have demonstrated significant potential in a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. The following tables summarize the in vitro activities of several promising compounds.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| 1a | MCF-7 (Breast Cancer) | 0.19 | [1] |

| 1b | HCT-116 (Colon Cancer) | 1.17 | [1] |

| 2a | A375 (Melanoma) | 0.11 | [1] |

| 2b | ACHN (Renal Cancer) | 1.47 | [1] |

| 3a | MCF-7 (Breast Cancer) | 0.12 | [1] |

| 3b | A549 (Lung Cancer) | 2.78 | [1] |

| 4 | CaCo-2 (Colon Cancer) | 4.96 | [2] |

| 5 | DLD1 (Colorectal Cancer) | 0.35 | [2] |

| 6 | T47D (Breast Cancer) | 19.40 | [2] |

| 7 | PC-3 (Prostate Cancer) | 15.7 | [2] |

| 8 (5u) | MCF-7 (Breast Cancer) | 1.4 | [3] |

| 9 (5s) | MDA-MB-231 (Breast Cancer) | 19.2 | [3] |

| 10 (11b) | A375 (Melanoma) | 0.11 | [4] |

| 11 (11c) | MCF-7 (Breast Cancer) | 0.23 | [4] |

| 12 (11j) | ACHN (Renal Cancer) | 2.98 | [4] |

Table 2: Neuroprotective and Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives

| Compound ID | Target/Assay | IC50/EC50 (µM) | Reference |

| 13a (2b) | Acetylcholinesterase (AChE) | 0.0158 (IC50) | [5] |

| 13b (2c) | Acetylcholinesterase (AChE) | 0.025 (IC50) | [5] |

| 14a (2b) | Monoamine Oxidase B (MAO-B) | 74.68 (IC50) | [5] |

| 15 (34) | COX-2 | 5.0 (IC50) | [1] |

| 16 | DPPH radical scavenging | 23.07 (IC50) | [6] |

| 17 (1b) | Acetylcholinesterase (AChE) | 0.00098 (IC50) | [7] |

| 18 (4c) | Monoamine Oxidase B (MAO-B) | 117.43 (IC50) | [7] |

Table 3: Activity of 1,2,4-Oxadiazole Derivatives on GPCRs and Other Targets

| Compound ID | Target | EC50 (nM) | Reference |

| 19 (4p) | GPR119 Agonist | 20.6 | [8] |

| 20 (52) | mGlu4 Receptor PAM | 282 | [9] |

| 21 (62) | mGlu4 Receptor PAM | 656 | [9] |

| 22 | HDAC1 | 1.8 | [1] |

| 23 | HDAC2 | 3.6 | [1] |

| 24 | HDAC3 | 3.0 | [1] |

| 25 | PARP1 | 1.0 (IC50) | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 1,2,4-oxadiazole and key biological assays.

Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

This protocol describes a general one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acids.[1]

Materials:

-

Amidoxime (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

Vilsmeier reagent (1.5 eq)

-

Triethylamine (3.0 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the carboxylic acid in dry DCM, add the Vilsmeier reagent dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add the amidoxime and triethylamine to the reaction mixture.

-

Continue stirring at room temperature for 3-5 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of 1,2,4-oxadiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

1,2,4-Oxadiazole compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the 1,2,4-oxadiazole compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of 1,2,4-oxadiazole compounds against a specific kinase (e.g., EGFR, BRAF V600E).

Materials:

-

Recombinant kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

1,2,4-Oxadiazole compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plate

-

Plate reader

Procedure:

-

Add the kinase, substrate, and 1,2,4-oxadiazole compound at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

GPCR Functional Assay: cAMP Measurement

This protocol details the measurement of intracellular cAMP levels to determine the agonistic or antagonistic activity of 1,2,4-oxadiazole compounds on a Gs- or Gi-coupled GPCR (e.g., GPR119).

Materials:

-

HEK293 cells stably expressing the GPCR of interest

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin (for Gi-coupled receptors)

-

1,2,4-Oxadiazole compound (dissolved in DMSO)

-

cAMP detection kit (e.g., HTRF or LANCE Ultra cAMP kit)

-

384-well plate

-

Plate reader

Procedure:

-

Seed the cells in a 384-well plate and incubate overnight.

-

For Gi-coupled receptor assays, pre-treat the cells with forskolin.

-

Add the 1,2,4-oxadiazole compound at various concentrations to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's protocol.

-

Plot the cAMP concentration against the compound concentration to determine the EC50 or IC50 value.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic action of 1,2,4-oxadiazole derivatives.

Caption: EGFR Signaling Pathway Inhibition by a 1,2,4-Oxadiazole Agent.

Caption: Caspase-3 Activation Pathway Induced by a 1,2,4-Oxadiazole.

Caption: Experimental Workflow for an HDAC Inhibition Assay.

Conclusion

The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The compounds highlighted in this guide demonstrate the broad applicability and potent activity that can be achieved with this versatile heterocycle. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of the next generation of 1,2,4-oxadiazole-based drugs. As our understanding of the intricate roles of this scaffold in modulating biological targets deepens, we can anticipate the emergence of even more innovative and effective therapies in the years to come.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Prospective Analysis of a Potential Drug Candidate

Abstract: The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities and its role as a bioisosteric replacement for ester and amide functionalities. This technical guide provides a comprehensive prospective analysis of the novel compound 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole as a potential drug candidate. Due to the absence of direct experimental data for this specific molecule in the current scientific literature, this document extrapolates its potential properties based on established knowledge of structurally related analogues. We present a plausible synthetic route, hypothesize its potential biological activities with a focus on anticancer applications, provide detailed experimental protocols for its evaluation, and summarize relevant quantitative data from analogous compounds to establish a foundation for future research and development.

Introduction

The search for novel therapeutic agents remains a cornerstone of pharmaceutical research. Heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole ring, have garnered significant attention due to their metabolic stability and diverse pharmacological profiles, which include anticancer, anti-inflammatory, antimicrobial, and nematicidal activities.[1][2][3] The specific compound, this compound, combines three key structural features: the stable 1,2,4-oxadiazole core, a 4-nitrophenyl group at the 3-position, and a reactive chloromethyl group at the 5-position.

The 4-nitrophenyl moiety is a well-known pharmacophore in various drug candidates, often contributing to anticancer activity.[4] The chloromethyl group provides a reactive site for potential covalent interactions with biological targets or for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.[1] This unique combination suggests that this compound could be a promising lead compound for drug discovery, particularly in oncology.

This whitepaper serves as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this uncharacterized molecule.

Synthesis and Characterization

While a specific synthesis for this compound has not been published, a plausible and efficient synthetic route can be proposed based on well-established methods for creating 3,5-disubstituted-1,2,4-oxadiazoles. The most common approach involves the cyclization of an O-acyl amidoxime intermediate, formed from an amidoxime and an acylating agent.[4]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 4-nitrobenzonitrile and chloroacetyl chloride.

-

Step 1: Synthesis of 4-nitrobenzamidoxime. 4-Nitrobenzonitrile is reacted with hydroxylamine in the presence of a base (e.g., potassium carbonate) to yield 4-nitrobenzamidoxime.

-

Step 2: Cyclization to form this compound. The 4-nitrobenzamidoxime is then acylated with chloroacetyl chloride. The resulting O-acyl amidoxime intermediate undergoes intramolecular cyclodehydration to form the final 1,2,4-oxadiazole ring. This cyclization can be promoted by heating or by using a catalyst.[4]

Experimental Protocol: Synthesis of this compound